molecular formula C8H11NO3 B2500860 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid CAS No. 1368714-42-4

4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid

Cat. No. B2500860
CAS RN: 1368714-42-4
M. Wt: 169.18
InChI Key: TWDPYVLIFPFCNO-UHFFFAOYSA-N
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Description

“4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid” is a chemical compound with the molecular formula C8H11NO3 . It is a type of oxazole, which is a class of compounds containing a five-membered aromatic ring made of three carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of oxazole derivatives like “4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid” can be achieved through various methods. One such method involves the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles in polar solvents, and C-2 arylation in nonpolar solvents . Another method involves a diazotization reaction .


Molecular Structure Analysis

The molecular structure of “4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

Oxazoles, including “4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid”, can undergo various chemical reactions. For instance, they can be arylated directly with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid” can be determined using various analytical techniques. For instance, its InChI code is 1S/C8H11NO3/c1-6-5-7 (12-9-6)3-2-4-8 (10)11/h5H,2-4H2,1H3, (H,10,11) .

Scientific Research Applications

Future Directions

The future directions for “4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

4-(5-methyl-1,3-oxazol-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-6-5-9-7(12-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDPYVLIFPFCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid

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